N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-phenylmethanesulfonamide
Overview
Description
N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-phenylmethanesulfonamide is a complex organic compound that has garnered attention in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-phenylmethanesulfonamide typically involves multiple stepsThe reaction conditions often require the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with modified functional groups .
Scientific Research Applications
N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-phenylmethanesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-phenylmethanesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . Additionally, it may interact with ion channels and receptors, modulating their activity and contributing to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide
- 3-methyl-1-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]pyrrolidine-2,5-dione
Uniqueness
N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-phenylmethanesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase selectively and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-phenylmethanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-17(23(27(2,25)26)19-11-7-4-8-12-19)20(24)22-15-13-21(14-16-22)18-9-5-3-6-10-18/h3-12,17H,13-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQJQJAHMRJDBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=CC=C2)N(C3=CC=CC=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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